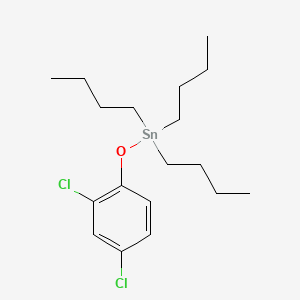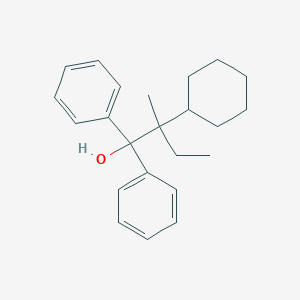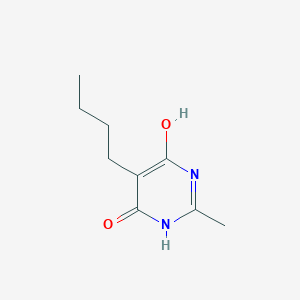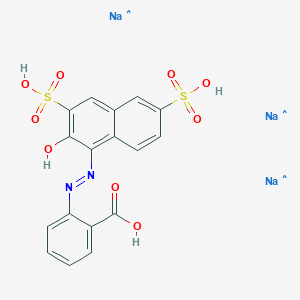
(2,4-Dichlorophenoxy)tributylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichlorophenoxy)tributylstannane is an organotin compound that features a tin atom bonded to three butyl groups and a 2,4-dichlorophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenoxy)tributylstannane typically involves the reaction of tributyltin hydride with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the deprotonation of the phenol group. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to isolate the desired product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
化学反应分析
Types of Reactions
(2,4-Dichlorophenoxy)tributylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding stannic derivative.
Reduction: It can be reduced to form tributyltin hydride and 2,4-dichlorophenol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Stannic derivatives.
Reduction: Tributyltin hydride and 2,4-dichlorophenol.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
(2,4-Dichlorophenoxy)tributylstannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2,4-Dichlorophenoxy)tributylstannane involves its interaction with molecular targets through the phenoxy and tin moieties. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the tin atom can form coordination complexes with various ligands. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(2,4-Dichlorophenoxy)acetic acid: A widely used herbicide with similar phenoxy functionality.
Tributyltin chloride: Another organotin compound with different reactivity and applications.
(2,4,5-Trichlorophenoxy)acetic acid: A related herbicide with additional chlorine substitution.
Uniqueness
(2,4-Dichlorophenoxy)tributylstannane is unique due to the combination of the phenoxy and tributyltin moieties, which confer distinct chemical and biological properties
属性
CAS 编号 |
39637-16-6 |
|---|---|
分子式 |
C18H30Cl2OSn |
分子量 |
452.0 g/mol |
IUPAC 名称 |
tributyl-(2,4-dichlorophenoxy)stannane |
InChI |
InChI=1S/C6H4Cl2O.3C4H9.Sn/c7-4-1-2-6(9)5(8)3-4;3*1-3-4-2;/h1-3,9H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
FFQFQPHOBAMGEV-UHFFFAOYSA-M |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11965219.png)
![3-(3-ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11965223.png)



![(4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11965240.png)

![4-Hydroxybenzaldehyde [4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11965249.png)




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11965275.png)
